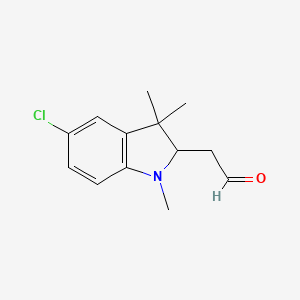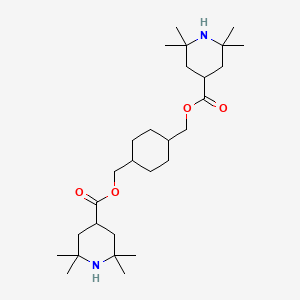![molecular formula C7H11NO B13768145 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-azabicyclo[410]heptan-3-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the formation of the bicyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloisomerization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or lactones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, ketones, lactones, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different nitrogen placement.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring
Uniqueness
5-Methyl-2-azabicyclo[4.1.0]heptan-3-one is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
5-methyl-2-azabicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C7H11NO/c1-4-2-7(9)8-6-3-5(4)6/h4-6H,2-3H2,1H3,(H,8,9) |
InChI 键 |
VMMBPGXMECNGGH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)NC2C1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)

![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)











